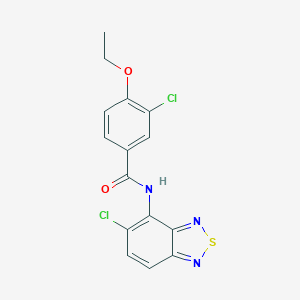
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide, also known as CBBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including calcium channels and protein kinases. These interactions may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including protein kinases. It has also been shown to increase the release of neurotransmitters in the brain, suggesting a potential role in synaptic transmission. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying protein-ligand interactions and other biochemical processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide. One potential area of study is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of study is the role of this compound in synaptic transmission and its potential as a tool for studying neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body.
Synthesemethoden
The synthesis of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide involves the reaction of 4-ethoxyaniline with 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then chlorinated using thionyl chloride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used as a tool to study protein-ligand interactions. In pharmacology, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been used to study the role of calcium channels in synaptic transmission.
Eigenschaften
Molekularformel |
C15H11Cl2N3O2S |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-2-22-12-6-3-8(7-10(12)17)15(21)18-13-9(16)4-5-11-14(13)20-23-19-11/h3-7H,2H2,1H3,(H,18,21) |
InChI-Schlüssel |
SIKVFCIBWKXSFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzoylamino)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250954.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250957.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250959.png)
![N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250960.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B250965.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B250966.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
